Compound Description: DNQX is a potent antagonist of the NMDA receptor glycine binding site, known for its role in excitatory neurotransmission. []
Relevance: DNQX shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The key difference lies in the substituents at the 6 and 7 positions, with DNQX possessing two nitro groups compared to a cyclopropylamino and a nitro group in the target compound. This structural similarity suggests potential for similar biological activity. []
Compound Description: MNQX is a quinoxalinedione derivative identified as a potent antagonist of the glycine modulatory site on the NMDA receptor. It exhibits notable activity and possesses a unique intramolecular hydrogen bond, potentially contributing to its efficacy. []
Relevance: MNQX, like 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, belongs to the 1,4-dihydro-2,3-quinoxalinedione class and acts as an NMDA receptor antagonist. While the position of one nitro group differs (position 5 in MNQX and position 7 in the target compound), the presence of two nitro groups as substituents highlights the structural similarity and potential for comparable biological effects. []
6-Nitro-1,4-dihydro-2,3-quinoxalinedione Hydrate
Compound Description: This compound is a quinoxalinedione derivative studied for its hydrogen bonding patterns and potential implications for biological activity. It exists as a hydrate, forming a three-dimensional network through intermolecular hydrogen bonds. []
Relevance: This compound shares the core 1,4-dihydro-2,3-quinoxalinedione structure with 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione and possesses a nitro group at the 6 position. The presence of the nitro group and the shared core structure suggest potential for similar binding interactions with the NMDA receptor, despite the absence of the cyclopropylamino and dimethyl substituents in the related compound. []
6,7-Dichloro-1,4-dihydro-2,3-quinoxalinedione
Compound Description: This compound is another quinoxalinedione derivative studied for its crystal structure and hydrogen bonding patterns. It forms a three-dimensional network in its crystal structure through intermolecular hydrogen bonds. []
Relevance: Both this compound and 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione belong to the 1,4-dihydro-2,3-quinoxalinedione class. The presence of halogen substituents (chlorine in this case) instead of nitro and cyclopropylamino groups in the target compound suggests a potential for modified but potentially related interactions with the NMDA receptor. []
Compound Description: This quinoxalinedione derivative, crystallized with dimethylformamide, provides insights into intermolecular interactions and their potential influence on biological activity. []
Relevance: Similar to 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, this compound is a 1,4-dihydro-2,3-quinoxalinedione derivative. The presence of chlorine atoms at positions 5 and 7 instead of the nitro and cyclopropylamino groups in the target compound suggests a potential for altered but potentially related binding profiles to the NMDA receptor. []
Compound Description: This compound, existing as a dihydrate, is a quinoxalinedione derivative studied for its structural properties and electronic characteristics through computational methods. Its packing scheme is influenced by π-stacking and hydrogen bonds. []
Relevance: Both this compound and 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione share the core 1,4-dihydro-2,3-quinoxalinedione structure and possess methyl groups at the 6 and 7 positions. Although the target compound also has a nitro and a cyclopropylamino group, the shared structural features indicate a potential for comparable interactions with biological targets. []
Compound Description: This compound, crystallized as a hydrate, is a quinoxalinedione derivative investigated for its structural features and electronic properties using computational methods. It exhibits a packing scheme influenced by π-stacking and hydrogen bonds. []
Relevance: This compound shares the 1,4-dihydro-2,3-quinoxalinedione core with 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione and bears methoxy groups at positions 6 and 7. While the target compound possesses a nitro and a cyclopropylamino group, the shared core structure and the presence of substituents at the 6 and 7 positions suggest potential for comparable interactions with biological targets. []
Compound Description: This compound, isolated from the fruit of Xanthium sibiricum Patr., represents a naturally occurring quinoxalinedione derivative. []
Relevance: This compound shares the core 1,4-dihydro-2,3-quinoxalinedione structure and the 6,7-dimethyl substitution pattern with 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. The presence of the deoxyxylitolyl substituent instead of nitro and cyclopropylamino groups in the target compound indicates a potential for altered but potentially relevant biological activity. []
Compound Description: ACEA-1011 is a novel quinoxalinedione derivative identified as a glutamatergic antagonist with in vitro selectivity for the glycine modulatory site on the NMDA receptor. Behavioral studies suggest it lacks PCP-like discriminative stimulus effects. []
Relevance: ACEA-1011 and 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione belong to the same chemical class, the 1,4-dihydro-2,3-quinoxalinediones. Both compounds target the glycine modulatory site of the NMDA receptor. While the specific substituents differ, their shared core structure and similar biological target indicate a potential for comparable pharmacological profiles. []
Compound Description: ACEA-1021 is a novel quinoxalinedione derivative that acts as a glutamate antagonist, exhibiting selectivity for the glycine modulatory site on the NMDA receptor. Behavioral studies suggest it lacks PCP-like discriminative stimulus effects and has minimal impact on response rates. []
Relevance: Both ACEA-1021 and 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione are structurally similar, sharing the core 1,4-dihydro-2,3-quinoxalinedione structure. The presence of a nitro group at the 5-position in ACEA-1021, compared to the 7-position in the target compound, suggests that subtle structural variations can lead to differences in binding affinities and pharmacological profiles, although both target the NMDA receptor. []
Compound Description: ACEA-1328 is a systemically bioavailable quinoxalinedione derivative that acts as a competitive NMDA receptor/glycine site antagonist. It exhibits antinociceptive effects and potentiates the analgesic effects of opioids like morphine and U50,488H. []
Relevance: ACEA-1328 and 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione share a close structural resemblance, both possessing the 1,4-dihydro-2,3-quinoxalinedione core, a nitro group at the 5-position, and methyl groups at the 6 and 7 positions. This strong structural similarity suggests the potential for overlapping pharmacological profiles and similar interactions with the NMDA receptor glycine site. []
Compound Description: ACEA-1031 is a novel quinoxalinedione derivative that acts as a potent competitive antagonist at NMDA receptor glycine sites. Its pharmacological profile suggests potential as a neuroprotectant, analgesic, and anticonvulsant. []
Relevance: ACEA-1031 and 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione are closely related structurally, sharing the 1,4-dihydro-2,3-quinoxalinedione core and a nitro group at the 5-position. The presence of bromine atoms at the 6 and 7 positions in ACEA-1031, compared to methyl groups in the target compound, suggests that subtle structural modifications can influence pharmacological properties while maintaining the core NMDA receptor antagonism. []
Compound Description: ACEA-0762 is a selective NMDA receptor/glycine site antagonist that demonstrates the ability to enhance the antinociceptive effects of opioid analgesics like morphine and U50,488H. []
Relevance: Although not a direct structural analog, ACEA-0762 exhibits a comparable pharmacological profile to 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione. Both compounds target the glycine site of the NMDA receptor and demonstrate the potential for synergistic effects with opioid analgesics. This highlights a potential for exploring structurally distinct compounds with shared pharmacological targets for therapeutic benefit. []
Compound Description: NBQX is a selective antagonist of non-NMDA receptors, specifically targeting AMPA receptors. It is often used as a tool to investigate the role of AMPA receptors in various physiological and pathological processes. []
Relevance: Unlike 6-(cyclopropylamino)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione, NBQX targets non-NMDA receptors and lacks the core 1,4-dihydro-2,3-quinoxalinedione structure. Despite this structural difference, NBQX highlights the importance of exploring compounds targeting different glutamate receptor subtypes to gain a comprehensive understanding of excitatory neurotransmission and its therapeutic potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.